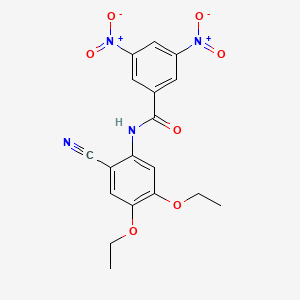![molecular formula C21H22N2O4S2 B11077153 (5Z)-3-[4-(dimethylamino)phenyl]-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11077153.png)
(5Z)-3-[4-(dimethylamino)phenyl]-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(DIMETHYLAMINO)PHENYL]-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves multiple steps. One common method includes the condensation of 2-methylbenzoic acid phenylhydrazide with methyl 4-dimethylaminobenzoate, followed by cyclization . The reaction conditions typically involve the use of lithium diisopropylamide as a base and an organic solvent like chloroform. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-[4-(DIMETHYLAMINO)PHENYL]-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to the disruption of cancer cell growth. Additionally, the thiazole ring can interact with various enzymes and proteins, affecting their function and leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole and ritonavir. Compared to these, 3-[4-(DIMETHYLAMINO)PHENYL]-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific substituents, which confer distinct biological activities and chemical properties . Other similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H22N2O4S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(5Z)-3-[4-(dimethylamino)phenyl]-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O4S2/c1-22(2)14-6-8-15(9-7-14)23-20(24)19(29-21(23)28)11-13-10-17(26-4)18(27-5)12-16(13)25-3/h6-12H,1-5H3/b19-11- |
InChI Key |
PRAQVYYURKAEQV-ODLFYWEKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/SC2=S |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid](/img/structure/B11077073.png)
![4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11077089.png)


![(2Z)-N-(4-fluorophenyl)-4-oxo-3-(thiophen-2-ylmethyl)-2-[(thiophen-2-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11077100.png)
![5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11077102.png)
![N-[(2-methylquinolin-4-yl)methyl]propanamide](/img/structure/B11077103.png)
![4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide](/img/structure/B11077114.png)
![N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11077120.png)
![4-tert-butyl-N'-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide](/img/structure/B11077126.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11077128.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11077143.png)
![N-(2,5-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077146.png)
